6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring. The presence of nitrophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
The primary targets of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are enzymes and receptors in the biological system . The compound is capable of binding with a variety of these targets, which allows it to exhibit a wide range of biological activities .
Mode of Action
This compound interacts with its targets by inhibiting the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The compound’s interaction with its targets leads to changes in the biological system, resulting in its various pharmacological effects .
Biochemical Pathways
The affected pathways of this compound involve the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . The downstream effects of these pathways include the generation of prostaglandins that are involved in gastrointestinal mucosal protection and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include significant anti-inflammatory and analgesic activities . Some of the synthesized compounds have also shown ulcerogenic and lipid peroxidation activities .
Biochemical Analysis
Biochemical Properties
6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit significant anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .
Cellular Effects
The cellular effects of this compound are largely attributed to its interactions with various enzymes and proteins. It has been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis . Furthermore, it has been shown to have an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .
Molecular Mechanism
The molecular mechanism of action of this compound involves bonding and hydrophobic interactions with key amino acid residues . This interaction is believed to disrupt processes related to DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Selected compounds exhibiting promising efficacies revealed median effective dose (ED 50) values ranging from 7.62–28.71 mg/kg in four behavioral assays of allodynia and hyperalgesia .
Metabolic Pathways
It is known that the anti-inflammatory activity of similar compounds is mediated chiefly through the inhibition of the biosynthesis of prostaglandins .
Transport and Distribution
The mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Preparation Methods
The synthesis of 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by cyclization. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as trifluoroacetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s nonlinear optical properties make it suitable for use in optoelectronic devices.
Comparison with Similar Compounds
Similar compounds to 6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazole derivatives such as:
3,6-Disubstituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also exhibit antimicrobial and anticancer properties but may differ in their specific activity and potency.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have similar structural features but may have different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(4-nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O2S/c21-20(22)12-8-6-11(7-9-12)14-18-19-13(16-17-15(19)23-14)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBCCNFCHMCLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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